BenchChemオンラインストアへようこそ!

3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one

Epigenetics LSD1/KDM1A inhibition Target selectivity

The compound 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one (CAS 1030430-92-2) is a heterocyclic organic molecule with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol. It features a pyrimidine ring substituted with a hydroxy and methyl group, linked to a 5,5-dimethylcyclohex-2-en-1-one core bearing an additional hydroxyl substituent.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1030430-92-2
Cat. No. B1417475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
CAS1030430-92-2
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)C2=C(CC(CC2=O)(C)C)O
InChIInChI=1S/C13H16N2O3/c1-7-4-10(18)15-12(14-7)11-8(16)5-13(2,3)6-9(11)17/h4,16H,5-6H2,1-3H3,(H,14,15,18)
InChIKeyNHWOPHWFZGNJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one: Chemical Identity and Procurement Baseline


The compound 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one (CAS 1030430-92-2) is a heterocyclic organic molecule with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol [1]. It features a pyrimidine ring substituted with a hydroxy and methyl group, linked to a 5,5-dimethylcyclohex-2-en-1-one core bearing an additional hydroxyl substituent . The compound is cataloged as a small-molecule LSD1 (lysine-specific histone demethylase 1) inhibitor in the Therapeutic Target Database, listed under the synonym 'Pyrimidine derivative 18' and linked to patent literature from Celgene Quanticel Research [2]. Its structural features—a tautomerizable β-keto-enol system and multiple hydrogen-bond donors/acceptors—place it within the broader class of pyrimidine-cyclohexenone hybrids explored for epigenetic and glucocorticoid receptor modulation.

Why 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one Cannot Be Replaced by Generic Analogs


Within the pyrimidine-cyclohexenone chemotype, minor structural modifications produce substantial shifts in target selectivity and binding affinity. The presence of both the 4-hydroxy group on the pyrimidine ring and the 3-hydroxy substituent on the cyclohexenone core establishes a distinct hydrogen-bonding network that governs tautomeric equilibrium and molecular recognition [1]. Closely related compounds—such as 2-hydroxy-4-cyclohexyl-6-methylpyrimidine (CAS 1412958-07-6) or other pyrimidinedione cyclohexyl glucocorticoid receptor modulators disclosed in Corcept Therapeutics patents—lack the identical substitution pattern and consequently exhibit divergent pharmacological profiles [2]. The compound's annotation as an LSD1 inhibitor in the TTD database further distinguishes it from glucocorticoid receptor-targeting analogs, underscoring that the specific placement of the hydroxyl and gem-dimethyl groups is critical for target engagement rather than promiscuous activity [3].

Quantitative Differentiation Evidence for 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one


Target Annotation: LSD1 Inhibition vs. Glucocorticoid Receptor Modulation

The compound is explicitly annotated as a lysine-specific histone demethylase 1 (LSD1/KDM1A) inhibitor in the Therapeutic Target Database, referenced to the Celgene Quanticel patent portfolio [1]. This target annotation differentiates it from the structurally related pyrimidinedione cyclohexyl series developed by Corcept Therapeutics, which are characterized as glucocorticoid receptor (GR) modulators [2]. The divergence in primary target—LSD1 for epigenetic regulation versus GR for endocrine modulation—represents a functional bifurcation that cannot be inferred from chemical structure alone.

Epigenetics LSD1/KDM1A inhibition Target selectivity

Physicochemical Property Profile: Hydrogen Bonding Capacity and Conformational Restriction

The compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, with a single rotatable bond connecting the pyrimidine and cyclohexenone rings, as computed by PubChem [1]. This contrasts with more flexible analogs such as 2-hydroxy-4-cyclohexyl-6-methylpyrimidine (CAS 1412958-07-6, MW 192.26 g/mol), which has a saturated cyclohexyl substituent without the β-keto-enol tautomeric system [2]. The restricted rotational freedom (1 rotatable bond) and the presence of the conjugated enone system in the target compound are predicted to confer greater conformational preorganization for target binding, a feature associated with reduced entropic penalty upon complex formation.

Physicochemical profiling Hydrogen bonding Conformational analysis

Patent Provenance and Structural Novelty Within the LSD1 Inhibitor Landscape

The compound is identified in the patent literature as 'Pyrimidine derivative 18' (synonym: PMID27019002-Compound-40), originating from Celgene Quanticel Research, Inc., and cited in the 2010–2015 LSD1 inhibitor patent review [1]. This review categorizes LSD1 inhibitors into distinct chemotypes, with tranylcypromine derivatives described as the most potent class, followed by triazole and pyrimidine derivatives with IC50 values in the nanomolar to sub-micromolar range [2]. The Celgene pyrimidine series, to which this compound belongs, represents a non-covalent, reversible inhibitor scaffold distinct from the irreversible tranylcypromine-based inhibitors (e.g., GSK-LSD1) [3]. This mechanistic distinction—reversible vs. irreversible inhibition—carries implications for residence time, off-target risk, and suitability for different therapeutic indications.

Patent analysis LSD1 inhibitor chemotype Structural novelty

Computed Lipophilicity (XLogP3-AA) and Implications for Membrane Permeability

The computed XLogP3-AA value for this compound is 0.7, as reported by PubChem [1]. This moderate lipophilicity contrasts with the more lipophilic glucocorticoid receptor modulators from the Corcept pyrimidinedione cyclohexyl series, which typically incorporate benzyl or substituted benzyl groups that increase logP above 2.0 [2]. Within the LSD1 inhibitor chemical space, a logP of 0.7 is consistent with compounds designed for oral bioavailability while maintaining aqueous solubility—a balance often challenging to achieve with tranylcypromine-derived inhibitors that tend toward higher lipophilicity [3].

Lipophilicity Drug-likeness ADME prediction

Supply Chain and Vendor Availability: Discontinued Status and Sourcing Constraints

Vendor data indicate that this compound has been discontinued by multiple suppliers. CymitQuimica (Fluorochem catalog Ref. 10-F366437) lists the 500 mg unit as 'Discontinued,' with 1 g, 2 g, 100 mg, and 250 mg units also marked as 'Ausgelaufen' (discontinued) . Similarly, the Biosynth-cataloged material is listed as unavailable . In contrast, structurally related pyrimidinedione cyclohexyl GR modulators from the Corcept patent family are not commercially available as catalog compounds, while tranylcypromine-based LSD1 inhibitors (e.g., GSK-LSD1) are accessible through compound management platforms [1]. This scarcity creates a differentiation point: the compound's limited commercial availability makes it a constrained resource for which custom synthesis may be the only viable procurement route, distinguishing it from broadly available LSD1 inhibitor chemotypes.

Procurement Vendor availability Supply chain

Optimal Research and Procurement Scenarios for 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one


LSD1/KDM1A Inhibitor Probe Development and Epigenetic Screening

This compound is suited as a starting point for developing reversible, non-covalent LSD1 inhibitors, as supported by its TTD annotation as an LSD1-targeting small molecule [1]. Its moderate lipophilicity (XLogP3 = 0.7) and constrained hydrogen-bonding pharmacophore make it a candidate for structure-activity relationship (SAR) expansion aimed at improving potency while maintaining favorable physicochemical properties. Researchers should benchmark it against reference LSD1 inhibitors such as GSK-LSD1 (irreversible) and triazole-fused pyrimidine reversibles to establish selectivity and mechanism-of-action profiles [2].

Custom Synthesis Procurement for Discontinued Research Compounds

Given its discontinued status across multiple commercial vendors [1], procurement of this compound requires custom synthesis. Buyers should solicit quotes from contract research organizations (CROs) with demonstrated expertise in pyrimidine-cyclohexenone chemistry. The synthesis likely involves condensation of a dimedone-derived cyclohexenone with a functionalized pyrimidine precursor under controlled conditions [2]. Specification sheets should request purity ≥95% (HPLC), full characterization (¹H/¹³C NMR, HRMS), and documentation of tautomeric form.

Differentiation from Glucocorticoid Receptor Modulator Chemotypes in Dual-Target Screening

For laboratories conducting dual-target screening campaigns spanning epigenetic and endocrine targets, this compound provides a clean LSD1-selective chemotype that does not overlap with the Corcept GR modulator series [1]. Its distinct target annotation reduces the risk of confounding polypharmacology in cell-based assays. Inclusion of this compound in screening decks alongside GR modulators enables deconvolution of target-specific effects in gene expression and proliferation assays [2].

Computational Chemistry and Molecular Docking Studies on LSD1 Active Site

The compound's single rotatable bond and preorganized β-keto-enol tautomeric system make it amenable to molecular docking and molecular dynamics simulations targeting the LSD1 active site. Its computed topological polar surface area (TPSA = 78.8 Ų) and hydrogen-bonding capacity (2 HBD, 4 HBA) [1] predict favorable interactions with the FAD cofactor and active-site residues. Computational chemists can use this scaffold to virtually screen for derivatives with improved binding free energies before committing to synthetic resources.

Quote Request

Request a Quote for 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.